Product packaging for Zinc diethanolate(Cat. No.:CAS No. 3851-22-7)

Zinc diethanolate

Cat. No.: B1623424
CAS No.: 3851-22-7
M. Wt: 155.5 g/mol
InChI Key: WXKZSTUKHWTJCF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Zinc Alkoxide Chemistry

The journey into zinc-organic chemistry began in 1848 when Edward Frankland reported the first synthesis of an organozinc compound, diethylzinc (B1219324). However, the focused study of metal alkoxides, including those of zinc, gained significant momentum in the 1960s and 1970s. Early research primarily centered on the synthesis and basic characterization of homoleptic alkoxides, which were often found to be polymeric and insoluble, such as simple zinc ethoxides and isopropoxides.

The evolution of this field has been marked by a shift from these simple systems to the design of highly complex and structurally defined zinc alkoxide complexes. Modern research leverages sophisticated ligands to control the nuclearity and coordination environment of the zinc centers. This has led to the development of alkoxides with unprecedented structural motifs, including trimeric and tetrameric clusters, which were not accessible through classical alcoholysis routes. This advanced control has unlocked new potentials for zinc alkoxides as precisely tailored catalysts for reactions like the ring-opening polymerization of lactides and as single-source precursors for advanced materials.

Fundamental Principles of Zinc-Oxygen Bonding and Coordination in Alkoxides

The chemical behavior of zinc alkoxides is fundamentally governed by the nature of the zinc-oxygen (Zn-O) bond and the coordination geometry around the zinc atom. The Zn-O bond is a strong, polar covalent bond. Its length can vary depending on the coordination environment and the nature of the alkoxide ligand. Reported Zn-O bond distances in various alkoxide structures typically fall within the range of 1.91 to 2.12 Å. For instance, bond lengths between a zinc atom and a bridging hydroxide (B78521) oxygen atom have been measured at approximately 1.915 Å, while bonds to alkoxide oxygen atoms are slightly longer, around 1.94 to 1.97 Å.

Zinc in alkoxide complexes can adopt several coordination geometries, most commonly tetrahedral. However, three-coordinate (trigonal planar) and even six-coordinate (octahedral) environments have been observed, often influenced by the steric bulk of the ligands. Due to the tendency of zinc to achieve higher coordination numbers, simple zinc alkoxides often form aggregates. These can range from dimers with four-membered Zn₂O₂ rings to more complex tetramers with a cubane-like Zn₄O₄ core and hexamers. The formation of these aggregates is a key feature of zinc alkoxide chemistry, influencing their solubility, stability, and reactivity. Studies have shown that both steric and electronic factors of the organic substituents play a critical role in determining the thermodynamics of zinc alkoxide formation and their resulting structures.

Compound/Structure TypeCoordination Number of ZnZn-O Bond Length (Å)Reference
Tetrameric Arylzinc Hydroxide [ArZn(µ₃-OH)]₄4Not specified in snippet
Dimeric Zinc Hydroxide [(Me₂PhSi)₃CZn(µ₂-OH)]₂3Not specified in snippet
Hexa-metallic Zinc AlkoxideNot specified1.9593, 1.9401
General Zinc AlkoxidesNot specified1.936, 1.971
Tantalum-Zinc Oxoisopropoxide4 (Tetrahedral)1.95, 2.10
Trimeric Zinc Alkoxide [(L)Zn(µ-OᵗBu)]₃Not specified1.9159 - 1.9447

Overview of Zinc Diethanolate's Role in Chemical Synthesis and Materials Science

This compound, also known as zinc diethoxide or diethoxy zinc, is an important member of the zinc alkoxide family with the chemical formula Zn(OCH₂CH₃)₂. While simple zinc alkoxides like the diethoxide are often polymeric, its derivatives and applications are significant.

In chemical synthesis , this compound serves primarily as a precursor or intermediate. It has been identified as an intermediate compound formed during the metal-organic vapor phase epitaxy (MOVPE) growth of zinc oxide (ZnO) thin films, where diethylzinc is used as the zinc source. It can also be used more directly; for example, as a volatile organic zinc compound to impregnate catalysts. In this application, the zinc diethoxide is added to a feed stream, and subsequent high-temperature regeneration oxidizes the compound to zinc oxide on the catalyst support.

In materials science , this compound is a key single-source precursor for the synthesis of zinc-based nanomaterials. Its most prominent application is in the production of zinc oxide (ZnO), a versatile semiconductor material. The thermal decomposition of zinc alkoxides is a common route to ZnO nanocrystals. Specifically, zinc diethoxide can be used to prepare fine ZnO particles that have applications as transparent UV and heat radiation shielding agents in coatings and cosmetics. Furthermore, it is a precursor in the atomic layer deposition (ALD) of transparent conducting oxides such as zinc tin oxide (ZTO), which are critical components in advanced electronic devices like solar cells. The controlled decomposition of a related complex, a zinc-diethanolamine compound, has been studied to understand the precise formation mechanism of ZnO, highlighting the importance of such precursors in fabricating materials with desired properties.

Application AreaSpecific UseOutcome/ProductReference
Chemical Synthesis Intermediate in MOVPEZnO thin film growth
Catalyst DopingIn-situ generation of ZnO on catalysts
Materials Science Precursor for NanoparticlesFine ZnO particles for UV/heat shielding
Precursor in Atomic Layer Deposition (ALD)Zinc Tin Oxide (ZTO) thin films
General PrecursorZnO nanomaterials

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2Zn B1623424 Zinc diethanolate CAS No. 3851-22-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5O.Zn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKZSTUKHWTJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191842
Record name Zinc diethanolate
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Molecular Weight

155.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3851-22-7
Record name Zinc diethanolate
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Record name Zinc diethanolate
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Record name Zinc diethanolate
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Structural Elucidation and Advanced Spectroscopic Characterization of Zinc Diethanolate

Crystallographic Investigations

Crystallographic techniques are fundamental in determining the arrangement of atoms in the solid state, offering direct insights into the structure of zinc diethanolate.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information. Studies have revealed that this compound does not exist as a simple monomer but rather as a tetrameric cluster with the chemical formula [Zn(OEt)₂]₄. This complex features a distorted cubane-like [Zn₄O₄] core. Within this structure, each zinc atom is coordinated to three oxygen atoms from bridging ethoxide ligands. The coordination geometry around the zinc atoms is typically tetrahedral.

The structural analysis of derivatives, such as the product of the reaction between this compound and N,N-dimethylaminoethanol, shows the formation of a dimeric zinc complex, [Zn(dmae)(OEt)]₂. This demonstrates how the core structure can be altered by the introduction of different ligands.

Powder X-ray diffraction (PXRD) is essential for analyzing the bulk properties of this compound powders. It is used to confirm the crystalline nature of the material and to identify the specific crystalline phase present. The resulting diffraction pattern serves as a fingerprint for the compound, allowing for the assessment of phase purity. For instance, the PXRD pattern of this compound synthesized via a precipitation method from zinc acetate (B1210297) and lithium hydroxide (B78521) in ethanol (B145695) shows distinct peaks that confirm its formation. Furthermore, the width of the diffraction peaks can be used to estimate the size of the crystallites, which is particularly relevant for nanomaterials.

Technique Sample Type Information Obtained Key Findings for this compound
Single Crystal X-ray Diffraction (SC-XRD)Single crystalAtomic coordinates, bond lengths, bond angles, and overall molecular structure.Reveals a tetrameric structure, [Zn(OEt)₂]₄, with a distorted cubane-like [Zn₄O₄] core.
Powder X-ray Diffraction (PXRD)Polycrystalline powderCrystalline phase identification, assessment of bulk purity, and estimation of crystallite size.Confirms the crystalline nature of bulk this compound and is used to verify its synthesis.

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Advanced Spectroscopic Probes for Molecular Structure and Bonding

Spectroscopic methods provide complementary information to crystallographic data by probing the vibrational and electronic properties of the molecule.

Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing chemical bonds. In this compound, FT-IR and Raman spectra are used to analyze the ethoxide ligands and the zinc-oxygen (Zn-O) bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands for the C-H and C-O bonds of the ethoxide ligands. Crucially, the presence of absorption bands in the lower frequency region (typically 400-600 cm⁻¹) is attributed to the stretching vibrations of the Zn-O bonds, confirming the formation of the zinc alkoxide. The exact position of these bands can provide insights into the coordination environment of the zinc atoms. Raman spectroscopy offers complementary data, particularly for symmetric vibrations. The combined use of both techniques provides a more complete vibrational analysis of the molecule.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
C-H stretching2800–3000Confirms the presence of the ethyl groups of the ethoxide ligands.
C-O stretching~1050–1100Indicates the carbon-oxygen bond within the ethoxide ligand.
Zn-O stretching400–600Provides direct evidence for the formation of zinc-oxygen bonds.

NMR spectroscopy is a versatile technique for elucidating molecular structure. ¹H and ¹³C NMR are used to characterize the ethoxide ligands in this compound. The ¹H NMR spectrum shows characteristic signals for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, and their chemical shifts and coupling patterns confirm the ligand's structure. Similarly, the ¹³C NMR spectrum provides distinct signals for the two carbon atoms of the ethoxide ligand. Solid-state NMR can be employed to study the structure in its solid form, providing a link between crystallographic data and solution-state behavior.

X-ray Absorption Spectroscopy (XAS) is a technique that provides specific information about the local environment of the zinc atoms. By analyzing the absorption of X-rays at the zinc K-edge, it is possible to determine the coordination number, bond distances, and the types of atoms surrounding the zinc center. This method is particularly valuable for non-crystalline or poorly ordered materials and can corroborate the findings from single-crystal X-ray diffraction for crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and Solid-State NMR for Ligand Conformation and Connectivity

Thermal Behavior and Decomposition Pathways

The thermal stability and decomposition of this compound are critical for its application as a single-source precursor (SSP) for the synthesis of zinc oxide nanomaterials. The transformation from the molecular alkoxide to the solid-state oxide involves the removal of organic ligands and the formation of a Zn-O network.

Thermogravimetric Analysis (TGA) for Volatility and Thermal Stability Assessments

For example, the thermal decomposition of a gel obtained from zinc acetate and triethanolamine (B1662121) (a structurally related ligand) shows that the zinc acetate component decomposes between 110-350 °C. Studies on other zinc complexes, such as zinc ethyl carbamate, show a single-step decomposition with an onset temperature of 200 °C. A Schiff base Zn(II) complex was observed to be stable up to approximately 250°C, with the main decomposition concluding around 600°C to yield ZnO. The decomposition of zinc nitrate (B79036) hexahydrate, another common ZnO precursor, involves an initial weight loss from 180-417 °C due to dehydration, followed by decomposition to ZnO between 417-490 °C.

This collective data suggests that this compound would be thermally stable at moderate temperatures before undergoing decomposition, likely in one or more steps, to yield pure zinc oxide. The addition of other materials, like ZnO itself, can increase the onset temperature of decomposition in polymer mixtures.

Table 1: Representative Thermal Decomposition Data for Various Zinc Precursors This table presents data from analogous zinc compounds to illustrate the typical thermal behavior expected for this compound.

Precursor CompoundDecomposition Onset (°C)Final Decomposition Temp (°C)Final ResidueCitation
Zinc Ethyl Carbamate200330ZnS
Schiff Base Zn(II) Complex~250600ZnO
Zinc Nitrate Hexahydrate180490ZnO
Zinc Acetate in Gel110350ZnO

In-situ Spectroscopic Studies of Thermal Decomposition during Material Formation

To understand the complex chemical transformations that occur during the conversion of zinc alkoxides to ZnO, researchers employ in-situ spectroscopic techniques. These methods monitor the structural and electronic changes of the material as it is heated, providing mechanistic insights that cannot be obtained from final product analysis alone.

A detailed in-situ study on the thermal decomposition of a model alkylzinc alkoxide precursor, [tBuZn(μ₃-OtBu)]₄, utilized advanced X-ray spectroscopy (v2c-XES and HEROS) combined with theoretical calculations. This investigation revealed that the process is initiated by the homolytic cleavage of the alkyl-zinc bond, which leads to the formation of transient radical species. The subsequent transformation pathway involves a cascade of reactions that form intermediate radical zinc oxo-alkoxide clusters. These intermediates possess gapless electronic states, a surprising discovery that deviates from the expected simple conversion from an insulator (the precursor) to a semiconductor (ZnO).

Other in-situ studies combining X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) have been used to monitor the decomposition of zinc peroxide to ZnO. These experiments showed that a poorly crystalline form of ZnO emerges in a temperature range of 230-350°C, which then transforms into a more ordered material at higher temperatures. The combination of these techniques allows for simultaneous tracking of long-range order (from XRD) and local coordination environments (from XAS). Such in-situ approaches are invaluable for optimizing the synthesis of ZnO nanomaterials from precursors like this compound by providing a detailed picture of reaction intermediates and phase transformations.

Solution-State Dynamics and Coordination Chemistry

The behavior of this compound in solution is dominated by its tendency to form aggregates and its participation in ligand exchange reactions, which are characteristic of metal alkoxides.

Investigation of Aggregation Phenomena and Dimeric/Polymeric Species in Solution

In solution, simple zinc alkoxides rarely exist as monomers. Instead, they undergo aggregation to form more stable dimeric, trimeric, or tetrameric species. The degree of aggregation is a balance between the steric bulk of the alkoxide ligands and the tendency of the zinc and oxygen atoms to increase their coordination numbers.

Computational studies on methylzinc alkoxide, a close analogue of this compound, have provided detailed structural models for these aggregates.

Dimers ([MeZnOR']₂) are predicted to form planar four-membered rings with alternating zinc and oxygen atoms (Zn₂O₂).

Trimers ([MeZnOR']₃) are most stable in a roof-like structure, though a planar six-membered ring can exist as a transitional state.

Tetramers ([MeZnOR']₄) typically form a highly symmetrical heterocubane (Zn₄O₄) structure, which is often the most thermodynamically stable aggregate for less sterically hindered alkoxides.

Hexamers have also been calculated, with a drum-like structure representing the global minimum.

Experimental work supports these theoretical models. A zinc ethoxide complex supported by a pyrrolate ligand was found to exist as a tetrameric heterocubane, [(L)Zn(μ₃-OEt)]₄. In contrast, the analogous tert-butoxide complex formed a trimer, [(L)Zn(μ-OᵗBu)]₃, due to the greater steric hindrance of the tert-butoxide groups preventing the formation of the cubane (B1203433) structure. This trimer was found to readily dissociate into dimeric and monomeric species in solution. This demonstrates that for this compound, a dynamic equilibrium between different aggregated forms (dimers, trimers, tetramers) is expected in solution, with the specific species present depending on concentration, solvent, and temperature. The formation of such polymeric metal alkoxides is a key step in sol-gel processes used for materials synthesis.

Ligand Exchange Kinetics and Thermodynamics within Zinc Alkoxide Systems

Ligand exchange in zinc complexes is a fundamental process relevant to their synthesis, reactivity, and role in catalysis. Zinc(II) is a d¹⁰ ion, which contributes to its complexes being kinetically labile, meaning they exchange ligands rapidly. The exchange process is critical for the formation of zinc alkoxide aggregates and for their reactions, such as the alcoholysis pathway used in their synthesis.

The thermodynamics of zinc alkoxide formation have been investigated through experimental and theoretical studies. The formation of a zinc alkoxide from a corresponding zinc hydroxide complex is influenced by both electronic and steric factors. Electron-withdrawing groups on the alcohol favor the formation of the zinc alkoxide, whereas bulky substituents on the alcohol disfavor it.

Detailed thermodynamic parameters have been determined for the equilibrium between a mononuclear zinc hydroxide complex and its corresponding methoxide (B1231860) complex.

Table 2: Thermodynamic Parameters for Zinc Methoxide Formation Data from the reaction: [(ebnpa)Zn-OH]ClO₄ + CH₃OH ⇌ [(ebnpa)Zn-OCH₃]ClO₄ + H₂O

ParameterValueUnit
K (at 304 K)0.30(dimensionless)
ΔH-0.9kcal/mol
ΔS-5eu (cal/mol·K)
Source:

The negative enthalpy (ΔH) indicates that the formation of the zinc alkoxide is slightly favored enthalpically, while the negative entropy (ΔS) works against the reaction. This type of thermodynamic data is crucial for understanding the stability and reactivity of zinc alkoxide species like this compound in the presence of protic reagents like water or other alcohols. The kinetics of these exchange reactions can be studied using techniques like NMR or specialized mass spectrometry methods to determine rate constants and activation parameters.

Supramolecular Interactions and Self-Assembly Processes

The molecular behavior of this compound is profoundly influenced by its strong tendency to engage in supramolecular interactions, leading to spontaneous self-assembly into well-defined, higher-order aggregates. This process is primarily driven by the fundamental principles of coordination chemistry and non-covalent interactions, resulting in the formation of various polynuclear zinc-oxygen clusters.

The primary driving force for the aggregation of this compound is the formation of robust zinc-oxygen coordination bonds. The oxygen atom of the ethanolate (B101781) ligand acts as a bridging atom between two or more zinc centers, creating stable Zn-O-Zn linkages. This inherent reactivity contrasts with monomeric species, which are rarely observed. Instead, zinc alkoxides like this compound are known to form discrete molecular aggregates, often with a central inorganic core composed of zinc and oxygen atoms, shielded by the organic ethyl groups. In solution, there can be an equilibrium between different aggregation states, such as dimeric and monomeric species, although the aggregated form is typically predominant, especially in the solid state.

The self-assembly process is a thermodynamically driven phenomenon where individual this compound units organize into more stable, lower-energy supramolecular structures. This organization is not random; it leads to specific, often highly symmetrical, architectures. While the precise structure of pure solid this compound is not extensively documented, analogies with other zinc alkoxides and related organozinc compounds suggest that tetrameric, cubane-type structures are highly probable. In such a structure, four zinc atoms and four bridging oxygen atoms of the ethanolate ligands would form a distorted cube-like core. Computational studies on related systems, such as the [(HO)₇Zn₄(Et)] cluster, support the stability of this cubane-like geometry where each zinc ion is four-coordinate.

The nature of the solvent and the presence of any coordinating ligands can significantly influence the self-assembly process and the resulting structures. In non-coordinating solvents, the aggregation is primarily governed by the self-association of the this compound units. However, coordinating solvents can compete for coordination sites on the zinc atoms, potentially leading to the dissociation of larger aggregates or the formation of different structural motifs.

Beyond the primary Zn-O coordination, other non-covalent interactions play a crucial role in the stabilization and further organization of these aggregates. These interactions, while individually weaker than covalent or coordination bonds, collectively contribute to the stability of the supramolecular architecture. They can include:

Dipole-Dipole Interactions: The polarity of the Zn-O bonds creates local dipoles within the aggregate, and the interactions between these dipoles influence the geometry and stability of the assembled structure.

Hydrogen Bonding: In systems where co-ligands or solvent molecules with hydrogen bond donors are present, these interactions can dictate the formation of extended networks and three-dimensional frameworks.

Advanced spectroscopic techniques are essential for characterizing these self-assembled structures, particularly in solution where dynamic equilibria may exist. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the solution-state behavior, as different aggregate species can exhibit distinct chemical shifts. The thermal decomposition of zinc alkoxides, including this compound, can lead to the formation of crystalline zinc oxide (ZnO) nanoparticles, a process where the initial aggregation state of the precursor plays a critical role in determining the size and morphology of the final product.

The table below summarizes representative structural characteristics for analogous zinc alkoxide and organozinc clusters, providing insight into the likely structural parameters of this compound aggregates.

Compound/ComplexStructural MotifZn-O Bond Length (Å)Zn-C Bond Length (Å)Coordination Geometry of ZincReference
[L¹ZnEt] (L¹ = aminophenolate ligand)Mononuclear1.9583(18)1.983(3)Four-coordinate (distorted)
[L³ZnEt]₂ (L³ = Schiff base ligand)Dimeric (oxygen-bridged)Not specified1.985(4)Five-coordinate (distorted square pyramidal)
[(HO)₇Zn₄(Et)] (Computational Model)Tetrameric (Cubane-like)~1.95 - 2.10~2.00Four-coordinate
Dinuclear Zn(II) complex with oz⁻ ligandDimeric (oxygen-bridged)Not specifiedNot applicableNot specified
Tetranuclear Zn(II) complex with μ₃-methoxideTetranuclear (μ₃-methoxide bridged)Not specifiedNot applicableNot specified

Theoretical and Computational Chemistry Studies of Zinc Diethanolate

Electronic Structure and Bonding Analysis

The analysis of electronic structure and bonding reveals the fundamental characteristics of a molecule, such as its geometry, stability, and the nature of the interactions between its constituent atoms.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of zinc-containing compounds with considerable accuracy. While specific DFT studies exclusively on zinc diethanolate are not extensively documented in publicly available literature, the behavior of similar zinc compounds, such as zincates and other zinc alkoxides, provides a strong basis for understanding its properties.

DFT calculations are used to optimize the ground-state geometry of molecules, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy configuration. For a related compound, diethyl zinc (Zn(C₂H₅)₂), which is a precursor for ZnO, DFT calculations at the B3LYP/6-311G(d) level of theory have been used to determine its linear C-Zn-C geometry in the ground state. The subsequent hydrolysis product, ethyl zinc hydroxide (B78521) (Zn(C₂H₅)OH), was found to have a nearly linear C-Zn-O angle. Analogous calculations for this compound would likely predict a geometry where the Zn-O-C angle is bent, influenced by the sp³ hybridization of the oxygen atoms.

Energetics, including bond dissociation energies and reaction enthalpies, are also key outputs of DFT calculations. These values help in understanding the stability of the molecule and the energy changes during chemical reactions, such as thermal decomposition. The analysis of the electronic density can reveal details about chemical bonding. For instance, in a study of zincate complexes, DFT revealed that only the Zn 4s orbital participates significantly in metal-ligand interactions, with the 3d shell remaining largely unperturbed. A similar analysis for this compound would likely show a significant ionic character in the Zn-O bond due to the electronegativity difference, with covalent character in the O-C and C-C bonds of the ethanolate (B101781) ligand.

Mulliken population analysis, another tool used in conjunction with DFT, can estimate the partial atomic charges, quantifying the degree of charge transfer between atoms. In Ag-doped ZnS, this analysis showed that Zn-S bonds possess strong covalency. For this compound, it would quantify the charge separation in the polar Zn-O bond.

Table 1: Representative DFT-Calculated Properties for a Related Zinc Precursor System (Hydrolysis of Diethyl Zinc) Data sourced from analogous systems to illustrate typical DFT outputs.

Parameter Species Calculated Value Method/Basis Set Reference
Geometry
C-Zn-C Angle Zn(C₂H₅)₂ 180° B3LYP/6-311G(d)
Zn-C Bond Length Zn(C₂H₅)₂ 1.95 Å B3LYP/6-311G(d)
C-Zn-O Angle Zn(C₂H₅)OH ~180° B3LYP/6-311G(d)
Energetics
Reaction Enthalpy (Hydrolysis) Zn(C₂H₅)₂ + H₂O → Zn(C₂H₅)OH + C₂H₆ -14 kcal/mol B3LYP/6-311G(d)

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key determinant of a molecule's chemical reactivity and optical properties.

This compound is a common precursor for the synthesis of zinc oxide (ZnO), a wide-bandgap semiconductor. MO theory is essential for understanding the electronic properties of the resulting ZnO, especially at the nanoscale where quantum-size effects become prominent. In bulk ZnO, the HOMO and LUMO are effectively part of continuous valence and conduction bands, respectively, with an experimental band gap of about 3.37 eV. The LUMO corresponds primarily to the Zn 4s orbitals, while the HOMO is derived from the O 2p orbitals.

When ZnO is formed as nanoparticles, quantum confinement causes the HOMO-LUMO gap to increase as the particle size decreases. This phenomenon is a classic example of a quantum-size effect. DFT and MO calculations on (ZnO)n clusters have shown that the band gap varies significantly with cluster size. This size-dependent electronic structure directly influences the optical and catalytic properties of the ZnO nanoparticles, which is a critical consideration in applications like photocatalysis and optoelectronics.

Density Functional Theory (DFT) Calculations for Ground-State Geometries, Energetics, and Electronic Properties

Reaction Mechanism Elucidation

Computational modeling is invaluable for mapping out the complex pathways of chemical reactions, identifying short-lived intermediates and high-energy transition states that are often inaccessible to experimental measurement.

The synthesis of ZnO from this compound typically involves thermal decomposition. Computational modeling can elucidate the step-by-step mechanism of this process. Studies on the closely related precursor, diethyl zinc, show how such pathways can be mapped. The gas-phase hydrolysis of diethyl zinc to ZnO was modeled using MO methods, revealing a multi-step process involving the formation of intermediates like ethyl zinc hydroxide (Zn(C₂H₅)OH) and zinc dihydroxide (Zn(OH)₂). The calculations showed that elimination of ethane (B1197151) (C₂H₆) or water to form ZnO directly from these intermediates is highly endothermic, suggesting that oligomerization into larger (ZnO)n rings or clusters is a more likely pathway.

A similar mechanistic investigation was proposed for a zinc-diethanolamine complex, a compound structurally related to this compound. Experimental analysis combined with theoretical reasoning suggested a pathway involving the initial dissociation of the diethanolamine (B148213) ligand, followed by the elimination of acetate (B1210297) groups and the formation of an oxo-zinc cluster, which then consolidates into ZnO. Applying this approach to this compound would likely involve the following steps:

Initial ligand dissociation or rearrangement.

Elimination of byproducts, such as ethanol (B145695) or diethyl ether.

Formation of Zn-O-Zn bridges, leading to oligomeric or cluster intermediates.

Condensation and restructuring of these intermediates into the final ZnO wurtzite lattice.

While this compound is primarily known as a precursor, zinc alkoxides can participate in catalytic cycles, for example, in polymerization reactions. Computational chemistry can predict the structure and energy of intermediates and transition states in such cycles.

In catalytic reactions, reactants coordinate to the metal center, undergo transformation through one or more transition states, and then dissociate as products. A study on a dinuclear zinc-catalyzed reaction identified the formation of a zinc dienolate intermediate through deprotonation, which then coordinates with the substrate to facilitate the reaction. The stability of the transition state determines the reaction rate and selectivity. Computational methods like the Energy Span Model can analyze the Gibbs free energy profile of a proposed catalytic cycle to identify the turnover frequency (TOF) and the rate-determining intermediates and transition states.

For a hypothetical catalytic cycle involving this compound, DFT calculations could be used to:

Model the coordination of a substrate molecule to the zinc center.

Locate the transition state structure for the key bond-forming or bond-breaking step.

Calculate the activation energy barrier, which governs the reaction kinetics.

Determine the relative energies of all intermediates to map the entire reaction coordinate.

This predictive power allows for the rational design of catalysts and the optimization of reaction conditions before extensive experimental work is undertaken.

Computational Modeling of Synthetic Pathways and Precursor Decomposition

Simulation of Spectroscopic Signatures

Computational methods can simulate various types of spectra, providing a direct link between theoretical models and experimental observations. This is crucial for interpreting experimental data and confirming the identity of proposed structures and intermediates.

For this compound and its decomposition products, several spectroscopic techniques can be simulated:

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These simulated spectra can be compared with experimental FT-IR or Raman spectra to confirm the structure of the synthesized complex and to track its transformation during thermal decomposition. For example, the appearance of a broad band around 400-500 cm⁻¹ would be a strong indicator of the formation of Zn-O bonds in ZnO.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. This can be used to understand the optical properties of this compound and how they change upon formation of ZnO nanoparticles, correlating the simulated spectra with the size-dependent HOMO-LUMO gap.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more computationally intensive, methods exist to predict NMR chemical shifts. This would be useful for characterizing the ligand environment around the zinc atom in solution.

X-ray Absorption Spectroscopy (XAS): Simulations can help interpret X-ray absorption fine structure (EXAFS) data, which provides information about the local coordination environment (bond distances, coordination number) of the zinc atoms. This would be particularly useful for characterizing amorphous intermediates or the structure of ZnO nanoparticles formed from the precursor.

By simulating the spectra of proposed intermediates and transition states, computational chemistry offers a powerful way to validate reaction mechanisms derived from energetic calculations.

Table 2: Computationally Relevant Spectroscopic Data for Zinc-Based Systems Data from related systems illustrating the correlation between experimental and simulated spectroscopy.

Spectroscopic Technique System Key Finding Relevance to this compound Reference
FT-IR Spectroscopy Zn(OAc)₂(H₂DEA) Monitored thermal decomposition; disappearance of ligand peaks and appearance of ZnO band. Provides a template for tracking the decomposition of this compound into ZnO.
UV-Vis Spectroscopy Di-Zn-Porphyrin Complex TD-DFT calculations used to study photophysical properties and electronic transitions. TD-DFT could predict the optical properties of this compound and the resulting ZnO.
Raman Spectroscopy Zn₃P₂ Angle-resolved measurements were compared with simulated spectra to determine Raman tensor elements. Demonstrates the power of combining experiment and theory to understand vibrational modes.

| EXAFS | Zn adsorbed on clay | Ab initio MD simulations were used to simulate and explain experimental EXAFS spectra. | Could be used to determine the Zn coordination environment in amorphous intermediates. | |

Conformational Analysis and Stereochemical Investigations

Theoretical and computational studies focusing specifically on the conformational landscape of isolated this compound are not extensively detailed in publicly available research. However, valuable insights can be drawn from computational analyses of closely related simple zinc alkoxides, particularly methylzinc alkoxides, and general principles of stereochemistry. These studies reveal that the structural chemistry of zinc alkoxides is complex, involving an interplay between monomeric species and various aggregated forms.

Monomeric Species and Rotational Isomers

For a hypothetical monomeric this compound, Zn(OCH₂CH₃)₂, conformational isomerism would primarily arise from rotation around the zinc-oxygen (Zn-O) and oxygen-carbon (O-C) single bonds.

Computational studies on analogous monomeric methylzinc alkoxides, such as methylzinc methoxide (B1231860) (MeZnOMe), indicate a preference for a planar C-Zn-O-C backbone in the ground state. By analogy, a monomer of this compound would likely exhibit a structure where the C-O-Zn-O-C atoms lie in a plane to minimize steric hindrance.

The ethoxide ligands themselves introduce further conformational possibilities due to rotation around the O-C bonds. This rotation leads to different spatial arrangements of the methyl group relative to the rest of the molecule. The primary rotamers would be the anti (or trans) and gauche conformations, defined by the dihedral angle of the Zn-O-C-C bond.

Anti Conformer: The zinc atom and the terminal methyl group are positioned on opposite sides of the O-C bond (dihedral angle of ~180°). This conformation is typically the most stable due to minimized steric repulsion.

Gauche Conformer: The zinc atom and the terminal methyl group are positioned at a dihedral angle of approximately 60°.

The energy barrier for rotation around the O-C bond is expected to be relatively low, similar to the rotational barrier in ethanol and other small alkanes (typically a few kcal/mol). This low barrier implies that at room temperature, this compound would exist as a dynamic equilibrium of these conformers, rapidly interconverting between them.

Aggregation and Supramolecular Stereochemistry

A significant finding from both experimental and theoretical studies of simple zinc alkoxides is their strong tendency to form multinuclear aggregates. Rather than existing as discrete monomers, they often form dimers, trimers, and larger clusters, which has profound implications for their stereochemistry.

Density Functional Theory (DFT) calculations on methylzinc methoxide have shown that dimers form planar, four-membered Zn₂O₂ rings. Tetramers can adopt a more complex, highly symmetrical heterocubane structure. The formation of these aggregates is thermodynamically favorable.

This aggregation introduces new levels of stereochemical complexity:

The bridging alkoxide ligands become stereocenters.

The orientation of the ethyl groups on the exterior of these clusters can lead to different supramolecular isomers.

The relative stability of these aggregates versus the monomeric form is influenced by factors such as the steric bulk of the alkoxide group and the presence of solvent molecules. For this compound, it is highly probable that it exists predominantly as a mixture of these aggregated forms in the solid state and in non-coordinating solvents.

Detailed Research Findings from Analogous Systems

While specific data for this compound is scarce, DFT studies on related zinc complexes provide a framework for understanding its behavior. For instance, studies on zinc complexes with more complex amino-alkoxide ligands have successfully used DFT to elucidate conformational preferences and the stability of different isomers in solution and the solid state. These studies confirm that DFT methods are reliable for predicting the geometries and relative energies of zinc coordination compounds.

The investigation of methylzinc alkoxide clusters provides the most direct analogue. The calculated structures for [(MeZnOMe)n] reveal a clear energetic preference for aggregation.

Below is a table summarizing the structural forms computationally investigated for simple zinc alkoxides, which serves as a model for the potential structures of this compound.

Structural Form Description Key Computational Findings
Monomer An isolated R-Zn-OR' molecule.For methylzinc methoxide, the monomer possesses a planar C-Zn-O-C backbone.
Dimer A four-membered ring structure, [R-Zn-OR']₂.Characterized by a planar Zn₂O₂ core. This is a common and stable form for many simple zinc alkoxides.
Trimer A six-membered ring or roof-like structure.The trimer of methylzinc methoxide is most stable in a roof-like structure.
Tetramer A cubic or ladder-type structure.The global minimum energy structure for the methylzinc methoxide tetramer is a highly symmetrical heterocubane.
Hexamer A larger, drum-like aggregate.A hexameric drum-like structure was identified as the global minimum for (MeZnOMe)₆.

Advanced Applications in Materials Chemistry and Catalysis

Precursor Chemistry for Zinc-Based Functional Materials

The utility of zinc diethanolate and related zinc alkoxide complexes lies in their ability to controllably deliver zinc and oxygen (or other elements upon reaction) to a substrate or reaction medium. This control is fundamental to producing materials with desired properties for electronic, optoelectronic, and catalytic applications.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for creating high-quality, uniform thin films. Zinc oxide (ZnO) is a wide-bandgap semiconductor with numerous applications in transparent conducting oxides, sensors, and light-emitting diodes. The choice of precursor is critical in these processes, and while diethylzinc (B1219324) (DEZ) is commonly used, zinc alkoxides like this compound offer alternative or complementary routes.

The design of a precursor for CVD and ALD is governed by several key factors: volatility, thermal stability, and reactivity. This compound is part of a broader class of alkyl-alkoxy zinc compounds that have been explored as single-source precursors. For instance, related dimeric zinc complexes with aminoalkoxy ligands have been synthesized and analyzed for their suitability in ALD. These complexes exhibit high volatility and thermal stability, which are crucial for consistent vapor-phase delivery to the substrate. The presence of both zinc and oxygen within a single molecule can, in some cases, simplify the deposition process by eliminating the need for a separate oxygen source, although co-reactants like water or ozone are still commonly used to facilitate the desired reactions. The molecular structure of these precursors, often featuring a distorted tetrahedral geometry around the zinc centers, influences their decomposition pathway and the purity of the resulting ZnO films.

The growth of ZnO thin films via ALD is a self-limiting process based on sequential surface reactions. When using a precursor like diethylzinc and water, the mechanism involves the reaction of the zinc precursor with surface hydroxyl (-OH) groups, followed by a purge and subsequent reaction with water to restore the hydroxylated surface. The growth characteristics and crystallinity are highly dependent on the deposition temperature. At temperatures around 150°C or lower, the adhesion of organic fragments can inhibit growth on certain crystal planes, leading to a dominant (100) orientation. At higher temperatures (above 200°C), increased surface mobility allows atoms to arrange in the more energetically favorable (002) plane.

Beyond thin films, this compound and similar organometallic precursors are instrumental in synthesizing a diverse array of ZnO nanostructures. The morphology of these nanostructures is critical as it dictates their physical and chemical properties, influencing their performance in applications ranging from photocatalysis to electronics.

The selection of the zinc precursor is a primary factor in determining the final morphology and crystal structure of the ZnO nanomaterial. Different precursors, such as zinc nitrate (B79036) versus zinc acetate (B1210297), can lead to nanoparticles with different sizes, shapes, and crystallite dimensions even when using the same synthesis method like sol-gel. For example, studies have shown that zinc acetate can produce rod-like morphologies, while zinc nitrate may lead to more irregular, polycrystalline structures.

The controlled decomposition of organometallic precursors in the presence of specific solvents or stabilizing ligands allows for fine-tuning of the nanoparticle shape. Parameters such as precursor concentration, pH, and reaction temperature are critical variables that can be adjusted to steer the growth towards desired shapes like spheres, rods, or plates. For instance, higher concentrations of certain organozinc precursors have been shown to favor the formation of nanorods through a process of "oriented attachment." The solvothermal method, which involves a chemical reaction in a closed system above the solvent's boiling point, is another effective technique where precursor choice and reaction conditions dictate the final particle size and shape, from spherical nanoparticles to nanorods. This level of control is essential for tailoring the properties of ZnO for specific technological needs.

Table 1: Influence of Synthesis Parameters on ZnO Nanostructure Morphology

ParameterEffect on MorphologyExample PrecursorsSynthesis Method
Precursor Type Influences particle shape and size; acetate-based precursors can yield rod-like structures, while nitrate-based may form irregular particles. Zinc Acetate, Zinc Nitrate Sol-Gel
pH Affects particle size and shape; basic conditions can lead to smaller particles, while morphology can shift from slice-like (acidic) to prism-like (basic). Zinc Nitrate Hydrothermal
Precursor Conc. Higher concentrations can promote the growth of higher aspect ratio structures like nanorods through oriented attachment. Dicyclohexylzinc Organometallic Decomposition
Solvent The choice of solvent (e.g., water vs. ethanol) can alter the reaction kinetics and influence the final particle size. Zinc Acetate Sol-Gel
Additives/Ligands Stabilizing agents like diethanolamine (B148213) or oleic acid can control aggregation and direct crystal growth, influencing shape. Diethylzinc, Zinc Stearate Organometallic Synthesis

This table is generated based on findings from multiple research articles to illustrate general trends.

The concept of using single-source precursors extends to the synthesis of other important nanomaterials like zinc sulfide (B99878) (ZnS). ZnS is a wide-bandgap semiconductor used in optoelectronics and as a photocatalyst. Single-source precursors for ZnS are molecules that contain both zinc and sulfur, often linked through a coordinating ligand. This approach offers advantages such as simpler reaction setups and potentially lower synthesis temperatures.

Researchers have successfully used zinc(II) thiosemicarbazone complexes as single-source precursors to prepare ZnS nanocrystallites. The decomposition of these complexes, typically through a solvothermal method in a solvent like ethylene (B1197577) glycol, yields ZnS nanoparticles. The choice of solvent and the structure of the precursor complex can influence the final product's phase (hexagonal vs. cubic) and morphology (spherical vs. plate-like). For example, using diethanolamine as a coordinating agent in an ethylene glycol solvent can favor the formation of the cubic zinc blende phase of ZnS. This demonstrates the versatility of the precursor chemistry approach in creating a range of functional nanomaterials beyond oxides.

Rational Design of this compound as Volatile Precursor

Catalytic Roles and Reaction Mechanisms

Catalytic Activity in Hydroamination Reactions

Zinc-based catalysts are recognized for their utility in hydroamination reactions, the addition of an N-H bond across a carbon-carbon multiple bond. This efficiency stems from the Lewis acidic nature of the Zn(II) center, which activates the unsaturated C-C bond towards a nucleophilic attack by the amine. Unlike many early transition metal catalysts, which can be sensitive to air and moisture, zinc catalysts are often more robust. The catalytic cycle for late transition metals like zinc is typically proposed to proceed without a change in the metal's oxidation state.

A range of zinc compounds, including simple salts and complex organometallic structures, have demonstrated catalytic activity for both intramolecular and intermolecular hydroamination. While extensive research has focused on complexes like zinc aminotroponiminates and organozinc compounds on phenalenyl scaffolds, the underlying active species is key. Theoretical and experimental studies suggest that for certain reactions, the catalytically active species is an alkoxide-zinc intermediate, formed via a protonolysis reaction. This mechanism, where a zinc alkoxide is the active catalytic entity, highlights the potential of stable, pre-formed zinc alkoxides like this compound to serve as effective precatalysts or catalysts in hydroamination processes.

The general mechanism involves the coordination of the alkene or alkyne to the Lewis acidic zinc center, which increases its electrophilicity. A subsequent nucleophilic attack by the amine group, either from the same molecule (intramolecular) or a different one (intermolecular), leads to the formation of a new carbon-nitrogen bond.

Electrocatalytic Functions in Energy Conversion and Storage Devices

To overcome this challenge, highly active electrocatalysts are required. While precious metals like platinum have been traditionally used, their high cost and scarcity have driven research towards developing efficient and stable catalysts from earth-abundant materials. A variety of materials are being explored, including transition metal oxides, nitrogen-doped carbons, metal-organic frameworks (MOFs), and other complex nanostructures. For instance, N, P, and Fe-tridoped nanoporous carbon derived from biomass has shown remarkably high ORR activity and stability in alkaline media, proving to be a potential alternative to platinum-based catalysts. Similarly, catalysts engineered with specific atomic arrangements, such as Co-MOF-74-HATP, have been designed to enhance ORR activity by optimizing the electronic structure of the active metal centers. While various zinc compounds are integral to the battery's anode and electrolyte, the reviewed scientific literature does not specifically identify this compound as a precursor for synthesizing these advanced ORR catalysts for the cathode.

Aqueous zinc-iodine (Zn-I₂) batteries are gaining attention for their high theoretical capacity (211 mAh g⁻¹), safety, and low cost. The energy storage mechanism relies on the reversible redox conversion between iodine (I₂) and iodide (I⁻) at the cathode. However, the practical application of Zn-I₂ batteries is hindered by two primary challenges: the slow kinetics of the iodine redox reactions due to the low electrical conductivity of iodine, and the "shuttle effect." The shuttle effect involves the dissolution of intermediate polyiodide ions (like I₃⁻) into the electrolyte, which then migrate to the zinc anode, causing corrosion and capacity loss.

To address these issues, significant research has focused on developing advanced cathode host materials with catalytic properties. These materials are designed to immobilize the iodine species and accelerate their electrochemical conversion. Effective strategies include the use of single-atom catalysts, where individual metal atoms (e.g., Fe, Zn) are dispersed on a conductive support like nitrogen-doped carbon. These single-atom sites can significantly lower the energy barrier for the iodine redox reactions. Other advanced catalysts include molybdenum carbide (MoC) nanoclusters and dual-atom catalysts, which enhance both the adsorption of iodine species and the bidirectional redox kinetics. For example, a catalyst featuring zinc dual-atom sites embedded in nitrogen-doped carbon nanosheets enabled a Zn-I₂ battery to achieve an ultralong cycle life of 100,000 cycles. Although zinc-containing catalysts are at the forefront of this research, there is no specific mention in the reviewed literature of this compound being used as a precursor to create these catalytically enhanced cathode materials.

Oxygen Reduction Reaction (ORR) Catalysis in Zinc-Air Batteries

Photocatalytic Performance of Derived Zinc Oxide Nanomaterials for Environmental Applications

This compound is a valuable precursor for the synthesis of zinc oxide (ZnO) nanomaterials through methods like sol-gel processing. The resulting ZnO nanoparticles are highly effective semiconductor photocatalysts for environmental remediation, particularly for the degradation of organic pollutants in water. The photocatalytic activity of ZnO stems from its wide band gap (approximately 3.37 eV), which allows it to absorb UV light.

When ZnO is irradiated with light of energy greater than its band gap, an electron-hole pair is generated. These charge carriers migrate to the nanoparticle surface, where they initiate a series of redox reactions, producing highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that can break down complex organic molecules, such as industrial dyes, into simpler, less harmful compounds like CO₂ and H₂O.

The effectiveness of ZnO nanomaterials derived from precursors like this compound has been demonstrated in the degradation of various pollutants. Research has shown high degradation efficiencies for dyes like methylene (B1212753) blue (MB), methyl orange (MO), malachite green (MG), and methyl red (MR) under UV and, in some modified cases, visible light irradiation. For instance, ZnO nanoparticles have been reported to achieve 100% degradation of a 10 mg/L methylene blue solution in 210 minutes under UV light. Another study showed 92% degradation of malachite green within 90 minutes. Key factors influencing photocatalytic performance include catalyst dosage, particle size, specific surface area, and the pH of the solution.

Table 1: Photocatalytic Degradation of Organic Dyes using ZnO Nanomaterials

PollutantInitial ConcentrationCatalyst DoseIrradiation SourceTime (min)Degradation Efficiency (%)Reference
Methylene Blue (MB)10 mg/L2 g/LUV210100
Methyl Orange (MO)10 mg/L2 g/LUV21082.78
Methylene Blue (MB)Not SpecifiedNot SpecifiedUVNot Specified92
Malachite Green (MG)Not SpecifiedNot SpecifiedVisible Light9092
Methyl Red (MR)Not SpecifiedNot SpecifiedSunlightNot Specified~13

Future Directions and Emerging Research Avenues

Rational Design of Advanced Zinc Diethanolate Derivatives with Tailored Reactivity

The future of this compound chemistry lies in the ability to rationally design derivatives with precisely controlled properties. This "nanomaterials by rational design" (NRD) approach aims to create structures with specific nanoscale features to achieve unique functionality for targeted applications. By modifying the core this compound structure, researchers can fine-tune its electronic and steric characteristics to enhance reactivity, selectivity, and stability in various chemical transformations.

Key strategies for rational design include:

Ligand Functionalization: Introducing functional groups onto the ethanolate (B101781) ligands can modulate the Lewis acidity of the zinc center and influence substrate binding. For instance, the synthesis of polyfunctional arylzinc organometallics has been achieved through exchange reactions involving bimetallic reagents containing alkoxides, demonstrating the feasibility of creating complex, functionalized zinc compounds. Similarly, new ester-based zinc alkoxides, such as di-mannitol adipate (B1204190) ester-based zinc metal alkoxide (DMAE-Zn), have been synthesized to act as bifunctional additives, showcasing how esterification can overcome challenges like high melting points in polyol-based metal alkoxides.

Precursor Engineering: The structure of the initial zinc alkoxide precursor has a significant influence on the final properties of the resulting materials, such as zinc oxide nanostructures. Alkyl zinc alkoxide precursors are often preferred over other salts like zinc acetate (B1210297) because they offer superior control over the synthesis of zinc-oxo clusters and nanostructures. This principle can be extended to this compound to create tailored precursors for advanced materials.

Controlled Synthesis of Heterometallic Systems: Incorporating other metals into the zinc alkoxide structure can create synergistic effects. The synthesis of heterometallic oxides from alkoxide solutions is a promising route for materials in applications like solar cells.

The overarching goal is to move from simply using this compound as a standard reagent to designing bespoke derivatives that are optimized for specific catalytic or material science applications, such as the rational design of interphases for dendrite-free zinc batteries.

In-situ and Operando Studies for Deeper Mechanistic Understanding of Catalytic Processes

A profound understanding of how this compound and its derivatives function under actual reaction conditions is critical for improving their performance. In-situ (in place) and operando (working) spectroscopic techniques are indispensable tools for achieving this, as they allow researchers to observe the catalyst's structural evolution and the formation of transient intermediates in real-time.

Several powerful techniques are being applied to study zinc-based catalytic systems:

Vibrational Spectroscopy: Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Raman spectroscopy can identify adsorbed species and reaction intermediates on the catalyst surface during a reaction. For example, operando DRIFTS has been used to study the process of CO2 hydrogenation over copper-zinc-zirconium catalysts. Similarly, a custom-built dual-beam Fourier transform infrared (DB-FTIR) spectrometer has been used to probe the aromatization of iso-butane over zinc-promoted HZSM-5 catalysts, clarifying the role of zinc species.

X-ray Techniques: Synchrotron-based X-ray techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) provide detailed information about the electronic and geometric structure of the zinc center. Operando X-ray absorption fine-structure (XAFS) spectroscopy has been instrumental in revealing the presence of cationic zinc species during the electrochemical CO2 reduction on zinc nanoparticles. The combination of operando time-resolved XAS, XRD, and other methods has provided direct evidence for zinc formate (B1220265) being a key reactive intermediate in CO2 hydrogenation to methanol (B129727) on Cu/ZnO catalysts.

Microscopy and Imaging: Operando optical microscopy and synchrotron X-ray imaging are being used to visualize morphological changes in real-time, for example, to study the formation of zinc dendrites at the electrode-electrolyte interface in zinc-ion batteries.

These studies provide invaluable data that can validate theoretical models and guide the rational design of more effective catalysts. By observing the dynamic changes in a catalyst system, researchers can identify active sites, understand deactivation mechanisms, and unravel complex reaction pathways.

Table 1: Application of In-situ and Operando Techniques in Zinc-Based Systems

TechniqueSystem StudiedKey FindingsReference(s)
Operando DRIFTS Cu-Zn-Zr Catalyst for CO2 HydrogenationIdentification of surface species and reaction pathways at elevated pressure.
Operando XAFS/XRD Cu/ZnO Catalyst for CO2 HydrogenationZinc formate identified as the principal observable reactive intermediate.
Operando XAFS Zn Nanoparticles for CO2 ElectroreductionRevealed the presence and role of residual cationic Zn species during the reaction.
Operando DB-FTIR Zn/HZSM-5 Catalyst for AromatizationObserved strong interactions between Zn species and olefin intermediates.
Operando Optical Microscopy Zn/Zn Symmetric Cells for BatteriesReal-time imaging of Zn plating/stripping and dendrite formation.

Integration of Machine Learning and Artificial Intelligence in this compound Research

The complexity of catalytic systems and materials design presents a significant challenge that can be addressed by integrating machine learning (ML) and artificial intelligence (AI). These computational tools can analyze vast datasets to identify patterns, predict properties, and accelerate the discovery of new materials and optimal reaction conditions.

Emerging applications of AI/ML in zinc-related research include:

Catalyst Design and Discovery: AI can screen vast numbers of potential catalyst structures to identify candidates with high activity and selectivity. For instance, computational modeling combined with experimental work has been used to design optimal dual-atom catalysts, such as an iron-cobalt system, for the oxygen reduction reaction in zinc-air batteries.

Accelerating Spectroscopic Analysis: ML algorithms can be coupled with operando spectroscopy to analyze complex, time-resolved data, helping to identify structural motifs and correlate them with catalytic performance.

Process and Formulation Optimization: ML models, such as those using Bayesian optimization, can efficiently explore multidimensional parameter spaces to find the optimal composition of electrolytes for zinc-based batteries, significantly enhancing performance and stability. A team of scientists used AI to understand how different concentrations of zinc chloride in a water-based electrolyte affect battery performance, with the AI model's predictions being validated by experiments.

Predictive Modeling: ML can be trained to predict material properties, such as the surface area of nanoporous materials, which is crucial for catalytic and adsorption applications. This moves research beyond simple correlations to predictive design.

Exploration of Novel Application Domains in Emerging Technologies

While this compound is a known precursor and catalyst, ongoing research is expanding its potential use into several high-impact, emerging technological domains. This exploration is driven by global needs for sustainable energy, advanced electronics, and green chemistry.

Energy Storage: Zinc-based batteries, such as zinc-ion and zinc-air batteries, are considered highly promising for next-generation energy storage due to their high safety, low cost, and the abundance of zinc. Zinc alkoxides can serve as precursors for electrode materials or as components in rationally designed protective interphases that prevent dendrite formation and extend battery life. The development of efficient catalysts for the oxygen reduction reaction is critical for zinc-air batteries, a role that could be filled by materials derived from this compound.

Sustainable Chemistry and CO2 Valorization: There is immense interest in using zinc-based catalysts for the electrochemical reduction of carbon dioxide (CO2) into value-added chemicals like carbon monoxide (CO) or formate. this compound and its derivatives are potential catalysts or catalyst precursors for these processes, contributing to a circular carbon economy. Their use in the ring-opening polymerization of lactones to produce biodegradable polyesters also aligns with the principles of green chemistry.

Advanced Materials and Electronics: Zinc alkoxides are valuable single-source precursors for synthesizing zinc oxide (ZnO) nanostructures. These nanostructures have diverse applications, from transparent conducting oxides in solar cells to components in advanced electronics. For example, aluminum-doped zinc oxide (AZO) has been used to create synaptic transistors for neuromorphic computing, a form of artificial intelligence that mimics the human brain. Furthermore, functionalized zinc chalcogenide nanostructures are being explored for use in biosensors, LEDs, and photocatalysis.

The versatility of this compound as a chemical building block positions it as a key compound in the development of future technologies that are more sustainable, efficient, and technologically advanced.

Q & A

Q. What are the established laboratory synthesis protocols for zinc diethanolate, and how is purity validated?

this compound (CAS 3851-22-7) is typically synthesized via reaction of zinc oxide or zinc chloride with ethanol under controlled anhydrous conditions. Purity validation involves titration (e.g., EDTA complexometric titration for zinc quantification) and spectroscopic methods such as FT-IR to confirm the absence of unreacted ethanol or residual solvents. Assay preparation should follow pharmacopeial standards, including dilution with 0.125 N HCl and comparison against zinc reference solutions .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s structure?

X-ray crystallography (as applied to analogous metal-ethanolate complexes) reveals coordination geometry, such as octahedral or tetrahedral arrangements. FT-IR identifies ethanolate ligands via C-O and Zn-O stretching frequencies (~1050 cm⁻¹ and ~450 cm⁻¹, respectively). For quantitative analysis, atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) ensures accurate zinc content determination .

Q. What safety protocols are critical when handling this compound in experimental settings?

Follow guidelines for metal alkoxides: use inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis, wear PPE (gloves, goggles), and avoid contact with moisture. Storage should be in sealed, desiccated containers. Spill management requires neutralization with dry sand or vermiculite, not water, due to exothermic reactions .

Advanced Research Questions

Q. How can ligand exchange dynamics in this compound be systematically studied?

Design kinetic experiments using isotopic labeling (e.g., deuterated ethanol) to track ligand substitution rates. Variable-temperature NMR or Raman spectroscopy monitors real-time exchange processes. Compare results with computational models (DFT simulations) to identify transition states and activation energies .

Q. What methodologies address contradictions in reported catalytic efficiencies of this compound?

Contradictions often arise from variations in solvent polarity, substrate accessibility, or trace moisture. Conduct controlled replicate studies with strict anhydrous conditions and standardized substrates (e.g., esterification of benzoic acid). Use multivariate statistical analysis (ANOVA) to isolate influential variables .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) simulations optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Pair with molecular dynamics (MD) simulations to assess solvent effects and reaction pathways under varying temperatures .

Methodological Considerations

  • Data Interpretation : For crystallographic data (e.g., bond lengths/angles), compare with structurally analogous compounds like molybdenum diethanolate complexes to identify trends in metal-ligand bonding .
  • Literature Synthesis : Use systematic reviews (e.g., SciFinder, Web of Science) to map historical research pathways and identify understudied applications, such as this compound’s role in biodegradable polymers .
  • Contradictory Results : Apply PICOT frameworks to refine hypotheses: Population (reaction system), Intervention (catalytic conditions), Comparison (alternative catalysts), Outcome (yield/selectivity), Time (reaction duration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.